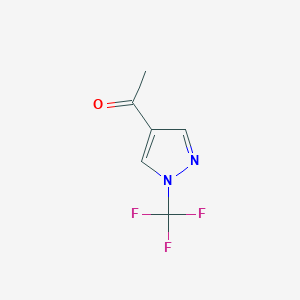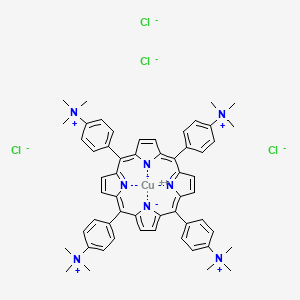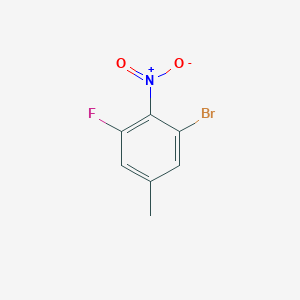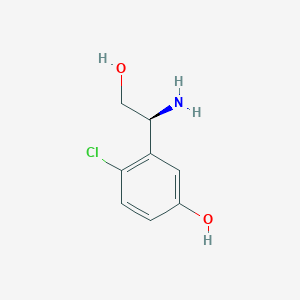
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position of the pyridine ring, along with a methylmethanamine group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the following steps:
Oxidation of Pyridine: Pyridine is oxidized to form pyridine aldehyde.
Methoxylation: Pyridine aldehyde reacts with methanol under acidic conditions to produce 5-hydroxy-2-methoxypyridine.
Chlorination: The hydroxyl group in 5-hydroxy-2-methoxypyridine is replaced with a chloro group through a chlorination reaction, resulting in 5-chloro-2-methoxypyridine.
Amination: Finally, 5-chloro-2-methoxypyridine undergoes amination with N-methylmethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the methylmethanamine group.
(2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure with a methyl group at the 5th position instead of a methoxy group.
(5-Methoxypyridin-3-yl)methanol: Lacks the chloro group at the 5th position.
Uniqueness
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is unique due to the combination of its chloro, methoxy, and methylmethanamine groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-10-4-6-3-7(9)5-11-8(6)12-2/h3,5,10H,4H2,1-2H3 |
InChI-Schlüssel |
WXZYHEPETACLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)




